Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Historical Context and Discovery
Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate emerged as a synthetic intermediate in the early 21st century, coinciding with advancements in bicyclic amine chemistry. Its development is tied to the broader exploration of azabicycloalkanes in medicinal chemistry, particularly for their utility in drug discovery programs targeting neurological and inflammatory diseases. While no single publication documents its inaugural synthesis, its structural framework aligns with methodologies reported for related 9-azabicyclo[3.3.1]nonane derivatives, such as those involving Mannich reactions or radical cyclizations. The compound gained prominence due to its role in optimizing pharmacokinetic properties of bioactive molecules, as evidenced by its inclusion in patented synthetic routes for N-acylethanolamine acid amidase (NAAA) inhibitors.
Chemical Classification and Nomenclature
This compound belongs to three overlapping chemical classes:
- Bicyclic amines : Characterized by the 9-azabicyclo[3.3.1]nonane core, a bridged heterocycle with nitrogen at position 9.
- Carbamate derivatives : Features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine.
- Ester-containing compounds : Contains an ethyl ester moiety at position 3 of the bicyclic system.
Systematic IUPAC name:
Ethyl 7-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Common abbreviations include Boc-azabicyclo ester or ARN19689 precursor .
Fundamental Physicochemical Properties
Molecular Formula (C₁₆H₂₈N₂O₄) and Weight (312.41 g/mol)
The molecular formula reflects:
- 16 carbon atoms : Distributed across the bicyclic core (9 atoms), Boc group (4), and ethyl ester (3).
- 28 hydrogen atoms : Predominantly in aliphatic chains and the bicyclo framework.
- 2 nitrogen atoms : One in the bicyclic amine, another in the carbamate.
- 4 oxygen atoms : Ester carbonyl (1), carbamate carbonyl (1), two ether oxygens (Boc group).
Chemical Identifiers (CAS: 1363380-89-5)
| Property | Value |
|---|---|
| CAS Registry Number | 1363380-89-5 |
| PubChem CID | Not yet assigned (2025) |
| MDL Number | MFCD22573386 |
| Beilstein Registry | Not reported |
SMILES Notation and Structural Representation
SMILES :CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C
Structural features :
- Bicyclo[3.3.1]nonane core : Rigid chair-boat conformation enforced by the bridgehead nitrogen.
- Boc group : tert-Butyl carbonate at position 7, providing steric protection and modulating solubility.
- Ethyl ester : Electron-withdrawing group at position 3, influencing reactivity in nucleophilic substitutions.
Electronic Structure and Molecular Geometry
The molecule exhibits distinct electronic characteristics:
Bicyclic core :
Substituent effects :
Molecular dimensions :
Computational studies (DFT/B3LYP) on similar azabicyclo systems suggest:
- HOMO localization on the bicyclic amine nitrogen.
- LUMO concentrated at the ester carbonyl, facilitating nucleophilic attack.
Properties
IUPAC Name |
ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-14(19)10-6-11-8-13(9-12(7-10)17-11)18-15(20)22-16(2,3)4/h10-13,17H,5-9H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDJLFJSOWZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic uses.
Chemical Structure and Properties
This compound (CAS No. 72207915) has the molecular formula and features a bicyclic structure that contributes to its unique pharmacological properties. The compound contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, including the use of asymmetric reactions such as the Pictet–Spengler reaction and other coupling reactions to construct the bicyclic framework. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while maintaining biological activity .
This compound has been identified as a non-peptide antagonist of orexin receptors, specifically targeting the orexin-1 receptor (OX1R). Orexins are neuropeptides involved in regulating various physiological functions, including sleep-wake cycles, appetite, and reward pathways . The antagonism of these receptors may provide therapeutic benefits in treating disorders such as insomnia, anxiety, and addiction.
Therapeutic Applications
The compound's potential therapeutic applications are extensive:
- Sleep Disorders : By blocking orexin receptors, it may help manage conditions like insomnia.
- Anxiety Disorders : Its action on orexin pathways could alleviate symptoms associated with anxiety.
- Cognitive Dysfunction : Research indicates that orexin modulation may influence cognitive processes, making this compound a candidate for cognitive enhancement therapies.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural components. Variations in the bicyclic structure or substituents on the nitrogen atoms can significantly impact its receptor binding affinity and selectivity .
Case Studies
Several studies have explored the SAR of related compounds:
- N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors : Compounds with similar bicyclic structures demonstrated potent inhibition of NAAA, which is crucial for managing inflammatory responses .
- Anticancer Activity : Bicyclo[3.3.1]nonane derivatives have shown promise in anticancer therapies through various mechanisms, including apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 9-azabicyclo[3.3.1]nonane scaffold is widely modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:
Substituent Variations
A. Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 141379-91-1)
- Structure: Lacks the Boc-amino group at position 6.
- Molecular Weight : 197.27 g/mol.
- Applications : A simpler precursor used in coupling reactions (e.g., amide bond formation).
- Key Difference : The absence of Boc protection limits its utility in multi-step syntheses requiring selective deprotection.
B. tert-Butyl 7-Benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Compound 9)
- Structure : Features a benzyl group at position 7 and a keto group at position 7.
- Synthesis : Prepared via a Mannich-like reaction involving benzylamine and paraformaldehyde.
- Applications : Explored as a nAChR ligand with subtype selectivity.
- Key Difference: The diazabicyclo core and benzyl group enhance receptor binding but reduce metabolic stability compared to the monocyclic Boc-amino analog.
C. 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
- Structure : Replaces one nitrogen with oxygen (3-oxa) and includes a carboxylic acid at position 7.
- Molecular Weight: Not explicitly reported, but the oxa ring increases polarity.
- Applications : Used in peptide mimetics due to its rigid, polar scaffold.
- Key Difference : The oxa ring introduces conformational rigidity, altering pharmacokinetic properties.
Functional Group Modifications
D. Ethyl 9-Methoxy-9-(3-Methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 52904-53-7)
- Structure : Contains methoxy groups at position 9 and a 3-methoxyphenyl substituent.
- Molecular Weight : 333.4 g/mol; higher hydrophobicity (XLogP3 = 3).
- Applications : Investigated for CNS activity due to its lipophilicity and aromatic substituents.
- Key Difference: The bulky methoxyphenyl group may hinder blood-brain barrier penetration compared to the Boc-amino analog.
E. tert-Butyl (1R,5S,9r)-9-(Pyrazin-2-yloxy)-3-azabicyclo[3.3.1]nonane-3-carboxylate (Compound 63)
Comparative Data Table
Research Findings and Trends
- Receptor Binding: Diazabicyclo derivatives (e.g., Compound 9) exhibit high affinity for α4β2 nAChR subtypes, with IC₅₀ values in the nanomolar range.
- Metabolic Stability : Boc protection in the target compound improves resistance to enzymatic degradation compared to unprotected amines.
- Synthetic Flexibility : The ethyl ester in the target compound allows efficient conversion to carboxylic acids or amides, critical for SAR studies.
Preparation Methods
Formation of 9-Azabicyclo[3.3.1]nonane Core
A key published procedure for synthesizing the bicyclic core involves the condensation of acetone-1,3-dicarboxylic acid with glutaraldehyde and benzylamine under acidic conditions to generate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, an important intermediate (compound 3 in the referenced procedure).
- Reaction conditions : Water as solvent, sulfuric acid as catalyst, temperature maintained between 0–10 °C initially, followed by aging at 5 °C and then 25 °C.
- Yield and purity : Approximately 57% yield of compound 3 with high purity confirmed by HPLC and quantitative NMR.
Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The ketone intermediate is reduced using sodium borohydride in methanol at 0–5 °C to form the corresponding alcohol (compound 4).
- Key points : Controlled addition of NaBH4, quenching with dilute HCl, extraction with methyl tert-butyl ether (MTBE), and pH adjustments to isolate the product.
- Yield : 89% yield of crude alcohol with 95.5% purity by HPLC.
Dehydration to 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene
Treatment of the alcohol with 70% aqueous sulfuric acid at 100 °C for 20 hours induces dehydration to form the olefin (compound 5).
Hydrogenation to 9-Azabicyclo[3.3.1]nonane
Catalytic hydrogenation of the olefin over Pd(OH)2/C in isopropanol under 50 psi hydrogen at 50 °C for 48 hours yields the saturated bicyclic amine (compound 6).
- Catalyst handling : Caution due to hydrogen gas evolution and flammability.
- Yield : 89.6% yield by quantitative NMR.
Boc Protection and Esterification
While the referenced procedure primarily details the synthesis up to the bicyclic amine stage, the introduction of the boc protecting group on the amino functionality and esterification to form the ethyl ester typically follows standard organic synthesis protocols:
- Boc protection : Treatment of the bicyclic amine with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane.
- Esterification : Conversion of the carboxylic acid at the 3-position to the ethyl ester by reaction with ethanol in the presence of acid catalysts or via activation with coupling reagents.
These steps require careful optimization to maintain the bicyclic framework intact and to avoid side reactions.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Intermediate Compound | Reagents/Conditions | Temperature | Yield (%) | Purity (%) (HPLC/NMR) |
|---|---|---|---|---|---|
| 1. Condensation & cyclization | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) | Acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4 | 0–25 °C | 57 | High (HPLC, qNMR) |
| 2. Reduction | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) | NaBH4 in MeOH, quench with HCl | 0–25 °C | 89 | 95.5 / 93.0 |
| 3. Dehydration | 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene (5) | 70% H2SO4 | 100 °C | 93 | 97 |
| 4. Hydrogenation | 9-Azabicyclo[3.3.1]nonane (6) | Pd(OH)2/C, H2 (50 psi), isopropanol | 50 °C | 89.6 | By qNMR |
| 5. Boc protection & esterification | Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate | (Standard boc protection and esterification reagents) | Ambient to reflux | Variable | Dependent on conditions |
Research Findings and Analysis
- The multi-step synthesis emphasizes control over reaction conditions, particularly temperature and pH, to ensure high selectivity and yield.
- The use of benzyl protection during early steps facilitates purification and stability of intermediates, which is later removed or modified to introduce the boc group.
- The bicyclic core synthesis via condensation of acetone-1,3-dicarboxylic acid and glutaraldehyde is a robust and scalable method, as demonstrated by the large-scale procedures in the literature.
- The hydrogenation step requires careful handling due to safety concerns related to hydrogen gas and catalyst pyrophoricity.
- The final boc protection and esterification steps, while standard, require optimization to avoid degradation of the bicyclic structure.
Additional Notes on Synthetic Variations
- Alternative synthetic routes for bicyclo[3.3.1]nonane derivatives have been reviewed, highlighting the diversity of methods to access the core structure and functionalize it for biological activity.
- Conformational considerations of bicyclic systems influence reactivity and protection strategies, which must be accounted for during synthesis planning.
- The boc group is favored for its stability and ease of removal under mild acidic conditions, making it suitable for protecting the amino group during multi-step synthesis.
Q & A
Q. Basic
- Carbon-13 NMR : Distinguishes chair-boat vs. double-chair conformers via chemical shift anisotropy .
- X-ray crystallography : Resolves absolute configurations and hydrogen-bonding networks in crystalline derivatives .
Advanced Tip : Dynamic NMR (DNMR) monitors conformational exchange in solution-phase studies .
How can low yields in coupling reactions involving this compound be addressed?
Q. Advanced
- Radical-based conjugation : Employ keto-ABNO for selective C–H functionalization under mild conditions .
- Protecting group compatibility : Ensure Boc stability under reaction conditions (e.g., avoid strong acids) .
Troubleshooting : Monitor reaction progress via LC-MS to identify decomposition pathways early .
What role does the Boc group play in synthesis?
Basic
The Boc group:
- Protects amines from unwanted nucleophilic attacks during multi-step syntheses .
- Facilitates purification : Its hydrophobicity aids chromatographic separation .
Removal Method : Use trifluoroacetic acid (TFA) in dichloromethane for clean deprotection .
How to evaluate the impact of substituents on bioactivity?
Q. Advanced
- SAR studies : Synthesize analogs with varied substituents (e.g., benzyl, ethoxycarbonyl) and assay against biological targets .
- Docking simulations : Predict binding affinities using molecular modeling software .
Example : 3-Azabicyclo[3.3.1]nonane-1-carboxylate derivatives show enhanced activity when substituted with aromatic groups .
What computational methods predict reactivity and stability of intermediates?
Q. Advanced
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .
- DFT calculations : Identifies transition states and stabilizes reactive intermediates .
Application : Predict regioselectivity in Mannich reactions to prioritize synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
